molecular formula C22H29NO2 B1664752 (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895155-57-4

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No. B1664752
M. Wt: 339.5 g/mol
InChI Key: NQTMRZNYLIGQCF-UHFFFAOYSA-N
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Description

A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively. and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model.
A-834735 is a drug developed by Abbott Laboratories that acts as a potent cannabinoid receptor full agonist at both the CB1 and CB2 receptors, with a Ki of 12 nM at CB1 and 0.21 nM at CB2.

Scientific Research Applications

Identification and Characterization

A synthetic cannabinoid, (1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-ylmethanone, was identified in several resinous samples seized by law enforcement in Poland. This compound, first developed by Abbott Laboratories and patented as “A-834,735”, is a potent agonist of both CB1 and CB2 receptors. It shows moderate selectivity to the CB2 receptor and exhibits a CB1 affinity similar to that of ∆9-tetrahydrocannabinol. This study represents the first report of a synthetic cannabinoid containing a (tetrahydropyran-4-yl)methyl structure in products seized from the drug market (Zuba et al., 2013).

Analytical Techniques for Identification

Analytical techniques such as liquid chromatography–electrospray ionization–quadrupole time-of-flight–mass spectrometry, gas chromatography–electron ionization–mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy were employed for the identification of this substance. These methods are crucial for accurately determining the chemical structure and properties of novel synthetic cannabinoids (Zuba et al., 2013).

Predictive Synthesis and Spectroscopic Analysis

A study utilized emergence patterns of synthetic cannabinoids to predict compounds that mayappear on the drug market in the future. It focused on the synthesis of cannabinoid analogues, including the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone structure, and combined them with various substituents. This predictive approach aimed to stay ahead of emerging synthetic cannabinoids on the market. The research included spectroscopic data from techniques like NMR, mass spectrometry, and FTIR spectroscopy, emphasizing the importance of a multi-technique approach for accurate structural elucidations of new synthetic compounds (Carlsson et al., 2016).

Drug Scheduling and Legal Classification

The Drug Enforcement Administration's scheduling action, under the Controlled Substances Act, included substances structurally related to (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This regulatory action imposes administrative, civil, and criminal sanctions on handling these substances, illustrating the legal and regulatory challenges posed by the emergence of new synthetic cannabinoids in the market (Federal Register, 2016).

properties

IUPAC Name

[1-(oxan-4-ylmethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-21(2)20(22(21,3)4)19(24)17-14-23(13-15-9-11-25-12-10-15)18-8-6-5-7-16(17)18/h5-8,14-15,20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTMRZNYLIGQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468349
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

CAS RN

895155-57-4
Record name [1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-834735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-834735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE27L67C93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Citations

For This Compound
5
Citations
BF Thomas, TW Lefever, RA Cortes… - … of Pharmacology and …, 2017 - ASPET
Synthetic cannabinoids are manufactured clandestinely with little quality control and are distributed as herbal “spice” for smoking or as bulk compound for mixing with a solvent and …
Number of citations: 42 jpet.aspetjournals.org
V Abbate, M Schwenk, BC Presley… - Pure and Applied …, 2018 - degruyter.com
In the past decade, the world has experienced a large increase in the number of novel compounds appearing on the illicit drug market for recreational purposes. Such substances are …
Number of citations: 52 www.degruyter.com
A Namera, M Kawamura, A Nakamoto, T Saito… - Forensic toxicology, 2015 - Springer
A number of N-alkyl indole or indazole-3-carbonyl analogs, with modified chemical structures, are distributed throughout the world as synthetic cannabinoids. Like synthetic …
Number of citations: 214 link.springer.com
M Pruyn - 2016 - digitalcommons.fiu.edu
Designer drugs are compounds which have been synthetically derived from illicit drugs. After consumption, drugs and their metabolites are introduced into the sewage water which is …
Number of citations: 2 digitalcommons.fiu.edu
E George - 2017 - cocreate4science.org
Cannabis is one of the most commonly used drugs for its euphoric effects but due to its psychotropic effects it has been categorised as a Class B drug. As cannabis became illegal many …
Number of citations: 2 www.cocreate4science.org

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